molecular formula C20H22N2O5 B1623812 10-(3-aminopropyl)-3,4-dimethylacridin-9-one;oxalic acid CAS No. 201010-95-9

10-(3-aminopropyl)-3,4-dimethylacridin-9-one;oxalic acid

Cat. No.: B1623812
CAS No.: 201010-95-9
M. Wt: 370.4 g/mol
InChI Key: IIELZHYJYZBSGG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Preparation Methods

ER-27319 is synthesized through a series of chemical reactions involving acridone derivatives. The specific synthetic routes and reaction conditions are proprietary and not widely disclosed in public literature. it is known that the compound is prepared in a laboratory setting under controlled conditions to ensure high purity and efficacy .

Mechanism of Action

ER-27319 exerts its effects by selectively inhibiting the tyrosine phosphorylation of spleen tyrosine kinase. This inhibition prevents the activation of SYK, which is necessary for the release of allergic mediators from mast cells. The compound specifically targets the activation of SYK mediated through the Fc epsilon receptor I gamma immunoreceptor tyrosine-based activation motif .

Comparison with Similar Compounds

ER-27319 is unique in its selective inhibition of spleen tyrosine kinase. Similar compounds include:

    R406: Another selective SYK inhibitor used in the study of autoimmune diseases.

    Fostamatinib: A prodrug of R406, used in the treatment of chronic immune thrombocytopenia.

    Piceatannol: A natural compound that inhibits SYK and other kinases.

ER-27319 stands out due to its specific inhibition of the Fc epsilon receptor I gamma-mediated activation of SYK, making it particularly useful in allergic disease research .

Properties

IUPAC Name

10-(3-aminopropyl)-3,4-dimethylacridin-9-one;oxalic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O.C2H2O4/c1-12-8-9-15-17(13(12)2)20(11-5-10-19)16-7-4-3-6-14(16)18(15)21;3-1(4)2(5)6/h3-4,6-9H,5,10-11,19H2,1-2H3;(H,3,4)(H,5,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIELZHYJYZBSGG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(C=C1)C(=O)C3=CC=CC=C3N2CCCN)C.C(=O)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

201010-95-9
Record name ER-27319
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0201010959
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 10-(3-Aminopropyl)-3,4-dimethyl-9-acridone oxalate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ER-27319
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/218W96J218
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
10-(3-aminopropyl)-3,4-dimethylacridin-9-one;oxalic acid
Reactant of Route 2
10-(3-aminopropyl)-3,4-dimethylacridin-9-one;oxalic acid
Reactant of Route 3
10-(3-aminopropyl)-3,4-dimethylacridin-9-one;oxalic acid
Reactant of Route 4
10-(3-aminopropyl)-3,4-dimethylacridin-9-one;oxalic acid
Reactant of Route 5
10-(3-aminopropyl)-3,4-dimethylacridin-9-one;oxalic acid
Reactant of Route 6
10-(3-aminopropyl)-3,4-dimethylacridin-9-one;oxalic acid

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